molecular formula C9H10FNO3 B13607898 2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid

2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid

Cat. No.: B13607898
M. Wt: 199.18 g/mol
InChI Key: NDWKABNLIZDXDB-UHFFFAOYSA-N
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Description

2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H10FNO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of 2-nitro-2-(3-fluoro-2-methoxyphenyl)acetic acid.

    Reduction: Reformation of this compound.

    Substitution: Formation of 2-Amino-2-(3-methoxy-2-methoxyphenyl)acetic acid.

Scientific Research Applications

2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to certain receptors, making it a valuable tool in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid has a unique combination of a fluorine atom and a methoxy group on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a compound of particular interest in various research fields.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-amino-2-(3-fluoro-2-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10FNO3/c1-14-8-5(7(11)9(12)13)3-2-4-6(8)10/h2-4,7H,11H2,1H3,(H,12,13)

InChI Key

NDWKABNLIZDXDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)C(C(=O)O)N

Origin of Product

United States

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